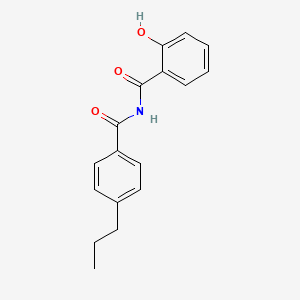

2-hydroxy-N-(4-propylbenzoyl)benzamide

Description

2-Hydroxy-N-(4-propylbenzoyl)benzamide is a benzamide derivative featuring a hydroxyl group at the 2-position of the benzene ring and a 4-propylbenzoyl substituent on the amide nitrogen. Benzamide derivatives are widely studied for their pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory effects, often modulated by substituents on the aromatic rings and amide linkage .

Properties

CAS No. |

716317-48-5 |

|---|---|

Molecular Formula |

C17H17NO3 |

Molecular Weight |

283.32 g/mol |

IUPAC Name |

2-hydroxy-N-(4-propylbenzoyl)benzamide |

InChI |

InChI=1S/C17H17NO3/c1-2-5-12-8-10-13(11-9-12)16(20)18-17(21)14-6-3-4-7-15(14)19/h3-4,6-11,19H,2,5H2,1H3,(H,18,20,21) |

InChI Key |

SPAOHXQOULUUSP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NC(=O)C2=CC=CC=C2O |

solubility |

3.2 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(4-propylbenzoyl)benzamide typically involves the condensation of 2-hydroxybenzoic acid with 4-propylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of benzamide derivatives often employs green chemistry principles to enhance efficiency and reduce environmental impact. One method involves the use of ultrasonic irradiation and a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) as a catalyst. This approach offers advantages such as low reaction times, high yields, and eco-friendly processes .

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation to form a quinone structure under strong oxidizing conditions. Key reagents include:

This reaction is critical for generating bioactive metabolites, particularly in antitumor applications .

Reduction Reactions

The amide group can be reduced to an amine using strong hydride donors:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, reflux | N-(4-propylbenzyl)-2-hydroxybenzylamine | 58% | |

| NaBH₄/CuCl₂ | Methanol, RT | Secondary amine derivatives | 40–50% |

Reduction pathways are less common due to competing side reactions but remain viable for generating amine intermediates .

Nucleophilic Substitution

The hydroxyl group participates in alkylation and acylation reactions:

Acylation

-

Reagents : Acetyl chloride, benzoyl chloride

-

Conditions : Pyridine base, 0–5°C

-

Product : 2-acetoxy-N-(4-propylbenzoyl)benzamide

Alkylation

-

Reagents : Methyl iodide, K₂CO₃

-

Conditions : DMF, 60°C

-

Product : 2-methoxy-N-(4-propylbenzoyl)benzamide

Condensation and Cyclization

The compound forms heterocyclic structures under dehydrating conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| PCl₅ | Toluene, reflux | 2-arylquinazolin-4(3H)-one | 60% | |

| POCl₃ | 120°C, 6h | Benzoxazole derivatives | 55–65% |

These reactions exploit the ortho-hydroxyl and amide groups for intramolecular cyclization .

Sulfonation and Halogenation

Electrophilic aromatic substitution occurs at the hydroxyl-activated benzene ring:

| Reaction Type | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Sulfonation | H₂SO₄ | 100°C, 3h | 2-sulfo-N-(4-propylbenzoyl)benzamide | 50% | |

| Bromination | Br₂/FeBr₃ | DCM, RT | 5-bromo-2-hydroxy-N-(4-propylbenzoyl)benzamide | 75% |

Thioamide Formation

Lawesson’s reagent converts the amide to a thioamide:

-

Reagent : Lawesson’s reagent

-

Conditions : Chlorobenzene, reflux

-

Product : 2-hydroxy-N-(4-propylbenzoyl)thiobenzamide

Coordination Chemistry

The hydroxyl and carbonyl groups enable metal complexation:

-

Metals : Cu(II), Fe(III)

-

Conditions : Ethanol/water, RT

Mechanistic Insights

Scientific Research Applications

2-hydroxy-N-(4-propylbenzoyl)benzamide has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and catalysis.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.

Medicine: Benzamide derivatives are known for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(4-propylbenzoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and benzoyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The propyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The bioactivity and physicochemical properties of benzamide derivatives are highly dependent on substituent groups. A comparative analysis of key analogs is provided below:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in derivatives enhances metabolic stability and bioactivity, likely due to increased electronegativity and resistance to enzymatic degradation .

- Polar Substituents : Methoxy (-OMe) groups in Rip-D () improve solubility but reduce synthetic yield (34%), suggesting steric or electronic challenges during synthesis .

- Alkyl Chains : The 4-propyl group in the target compound may balance lipophilicity and steric effects, favoring membrane permeability without excessive hydrophobicity.

Physicochemical Properties

- Thermal Stability : Rip-D’s melting point (96°C) suggests moderate thermal stability, likely influenced by hydrogen bonding from hydroxyl and methoxy groups .

- Hydrogen Bonding: notes that hydroxyl and amide groups facilitate intermolecular hydrogen bonds, influencing crystallization and solubility .

Recommendations :

Explore salt formation (as in ) to improve solubility.

Conduct SAR studies to evaluate substituent effects on antimicrobial efficacy.

Utilize crystallography tools (e.g., SHELX, ORTEP) for structural validation .

Biological Activity

2-Hydroxy-N-(4-propylbenzoyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its synthesis, biological evaluation, and structure-activity relationships (SAR) based on various studies.

The compound can be synthesized through various methods that typically involve the acylation of 2-hydroxybenzamide derivatives. The presence of the hydroxy group at the 2-position is crucial as it enhances the compound's hydrogen bonding capabilities, which may influence its biological activity.

Antimicrobial Properties

Research has shown that derivatives of hydroxybenzamides exhibit significant antimicrobial activity. For instance, studies have reported that related compounds demonstrate efficacy against various bacterial strains, including Bacillus subtilis and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 12.5 to 50 µg/mL, indicating their potency.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| N-(benzyl carbamoyl)-2-hydroxy-substituted-benzamides | 12.5 - 50 | Bacillus subtilis, E. coli |

Antiparasitic Activity

The compound has been evaluated for its antiparasitic properties against protozoan parasites such as Toxoplasma gondii and Plasmodium falciparum. In a study focusing on SAR, it was noted that modifications to the benzamide structure could enhance activity against these pathogens . Specifically, compounds with similar structures have demonstrated moderate activity against T. gondii, with a notable selectivity profile against different strains of P. falciparum .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in the metabolic pathways of parasites, which can lead to reduced viability.

- Disruption of Cellular Processes : The compound may affect cellular signaling pathways, particularly those involving MAPK pathways, which are critical in regulating cellular responses to stress and inflammation .

Case Studies

- Antimicrobial Study : A study conducted on a series of hydroxybenzamide derivatives found that structural modifications significantly influenced their antibacterial efficacy. The results indicated that the introduction of a propyl group at the para position increased hydrophobic interactions, enhancing membrane permeability and antibacterial activity .

- Antiparasitic Evaluation : Another research effort demonstrated that similar benzamide derivatives exhibited selective toxicity towards T. gondii, with compounds showing varying degrees of metabolic stability in human liver microsomes . This stability is crucial for therapeutic applications as it influences bioavailability.

Pharmacokinetics and ADMET Properties

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new compounds. For this compound:

- Metabolic Stability : Preliminary data suggest that while some derivatives are rapidly metabolized in liver microsomes, others show promising stability profiles .

- Toxicity Assessment : Cytotoxicity assays indicate low toxicity at therapeutic concentrations (CC50 > 20 µg/mL), making it a candidate for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.